molecular formula C13H9ClFNO B5673528 4-chloro-N-(3-fluorophenyl)benzamide

4-chloro-N-(3-fluorophenyl)benzamide

Cat. No.: B5673528
M. Wt: 249.67 g/mol
InChI Key: WYVPLFIQSBZVOC-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-fluorophenyl)benzamide is a chemical compound characterized by its molecular structure, which includes a benzamide core with a chlorine atom at the 4-position and a fluorophenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(3-fluorophenyl)benzamide typically involves the following steps:

  • Benzamide Formation: The starting material, benzoyl chloride, is reacted with ammonia to form benzamide.

  • Halogenation: The benzamide undergoes halogenation to introduce the chlorine atom at the 4-position, resulting in 4-chlorobenzamide.

  • Amination: The 4-chlorobenzamide is then reacted with 3-fluorophenylamine to introduce the fluorophenyl group at the nitrogen atom, forming the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(3-fluorophenyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Derivatives with different functional groups replacing chlorine or fluorine atoms.

Scientific Research Applications

4-Chloro-N-(3-fluorophenyl)benzamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of halogenated benzamides on biological systems.

  • Industry: The compound is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 4-chloro-N-(3-fluorophenyl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

4-Chloro-N-(3-fluorophenyl)benzamide is similar to other halogenated benzamides, such as 4-bromo-N-(3-fluorophenyl)benzamide and 4-iodo-N-(3-fluorophenyl)benzamide. These compounds share structural similarities but differ in their halogen atoms, which can affect their reactivity and biological activity. The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which can influence its properties and applications.

Properties

IUPAC Name

4-chloro-N-(3-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVPLFIQSBZVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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